molecular formula C14H13ClN2O2 B7911687 Methyl 2-(4-chloro-6-methyl-2-phenyl-5-pyrimidinyl)acetate

Methyl 2-(4-chloro-6-methyl-2-phenyl-5-pyrimidinyl)acetate

Cat. No.: B7911687
M. Wt: 276.72 g/mol
InChI Key: ADNPAGIXDGHAKK-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-6-methyl-2-phenyl-5-pyrimidinyl)acetate is an organic compound with a complex structure that includes a pyrimidine ring substituted with chlorine, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-6-methyl-2-phenyl-5-pyrimidinyl)acetate typically involves multiple steps. One common method includes the reaction of 4-chloro-6-methyl-2-phenylpyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-6-methyl-2-phenyl-5-pyrimidinyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation: Products include oxidized forms of the methyl or phenyl groups.

    Reduction: Reduced forms of the pyrimidine ring or ester group.

    Hydrolysis: Methyl 2-(4-chloro-6-methyl-2-phenyl-5-pyrimidinyl)acetic acid and methanol.

Scientific Research Applications

Methyl 2-(4-chloro-6-methyl-2-phenyl-5-pyrimidinyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-6-methyl-2-phenyl-5-pyrimidinyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-6-methyl-2-phenylpyrimidin-5-yl)acetate
  • Methyl 2-(4-chloro-6-methyl-2-phenyl-5-pyrimidinyl)propanoate
  • Methyl 2-(4-chloro-6-methyl-2-phenyl-5-pyrimidinyl)butanoate

Uniqueness

Methyl 2-(4-chloro-6-methyl-2-phenyl-5-pyrimidinyl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. The presence of the ester group also provides a handle for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(4-chloro-6-methyl-2-phenylpyrimidin-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-9-11(8-12(18)19-2)13(15)17-14(16-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNPAGIXDGHAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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